
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol is a complex organic compound that features a benzoic acid moiety linked to a fluorinated phenylmethoxypropanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol typically involves multiple steps:
Formation of the Fluorinated Phenylmethoxypropanol Group: This can be achieved by reacting 1-fluoro-2-phenylmethanol with propylene oxide under basic conditions to form the intermediate 3-(1-fluoro-2-phenylmethoxy)propan-1-ol.
Esterification with Benzoic Acid: The intermediate is then esterified with benzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the fluorinated phenylmethoxy group, potentially converting it to a hydroxyl group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxylated phenylmethoxypropanol.
Substitution: Various substituted phenylmethoxypropanol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzoic acid moiety or the fluorinated phenylmethoxy group.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid core but differ in their substituents.
Fluorinated Phenyl Compounds: Compounds such as 1-fluoro-2-phenylethanol and 1-fluoro-2-phenylpropanol have similar fluorinated phenyl groups.
Uniqueness
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol is unique due to the combination of a benzoic acid moiety with a fluorinated phenylmethoxypropanol group, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
91922-69-9 |
|---|---|
Formule moléculaire |
C20H25FO5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C13H19FO3.C7H6O2/c1-13(11-14,16-9-5-8-15)17-10-12-6-3-2-4-7-12;8-7(9)6-4-2-1-3-5-6/h2-4,6-7,15H,5,8-11H2,1H3;1-5H,(H,8,9) |
Clé InChI |
OJQVGJSZVNABBF-UHFFFAOYSA-N |
SMILES canonique |
CC(CF)(OCCCO)OCC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
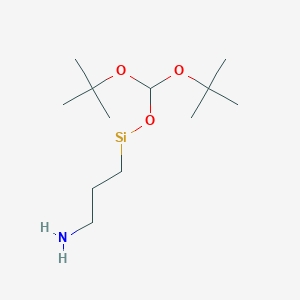
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
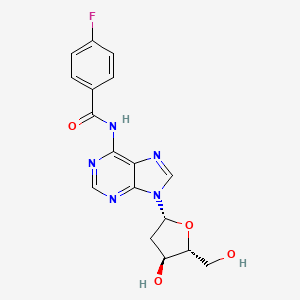
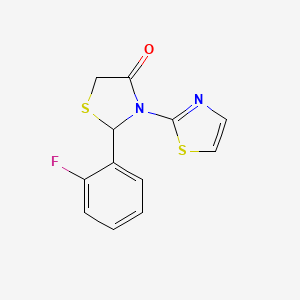
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)
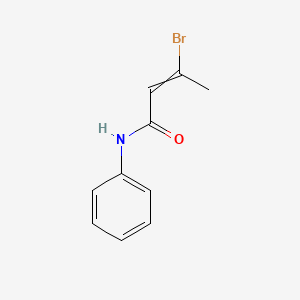
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)
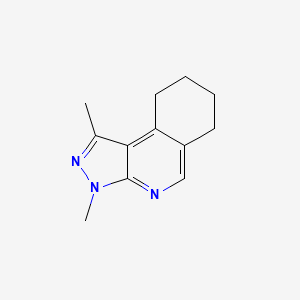
![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
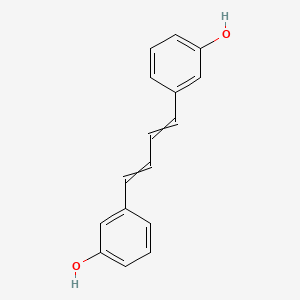
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
